molecular formula C21H24ClNO4 B4300883 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID

3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID

Cat. No.: B4300883
M. Wt: 389.9 g/mol
InChI Key: PDAIUDCBJLILDN-UHFFFAOYSA-N
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Description

3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a tert-butylphenyl group, a chlorophenoxyacetyl group, and an amino propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID typically involves multi-step organic reactions. One possible route includes:

    Formation of the tert-butylphenyl group: Starting with tert-butylbenzene, a Friedel-Crafts alkylation reaction can introduce the tert-butyl group onto the benzene ring.

    Introduction of the chlorophenoxyacetyl group: This can be achieved by reacting 2-chlorophenol with chloroacetyl chloride in the presence of a base to form 2-chlorophenoxyacetyl chloride.

    Coupling reaction: The final step involves coupling the tert-butylphenyl group with the chlorophenoxyacetyl chloride and an amino propanoic acid derivative under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Could be used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3-(4-tert-butylphenyl)-3-{[(2-bromophenoxy)acetyl]amino}propanoic acid: Similar structure but with a bromine atom instead of chlorine.

    3-(4-tert-butylphenyl)-3-{[(2-fluorophenoxy)acetyl]amino}propanoic acid: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 3-(4-TERT-BUTYLPHENYL)-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]PROPANOIC ACID lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-3-[[2-(2-chlorophenoxy)acetyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClNO4/c1-21(2,3)15-10-8-14(9-11-15)17(12-20(25)26)23-19(24)13-27-18-7-5-4-6-16(18)22/h4-11,17H,12-13H2,1-3H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDAIUDCBJLILDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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